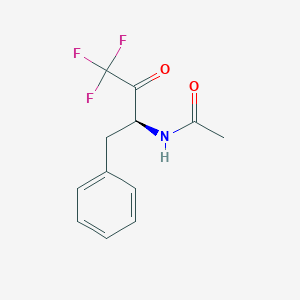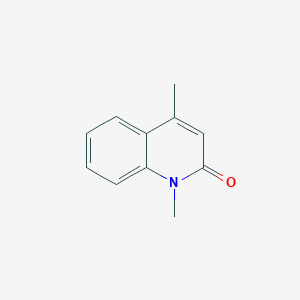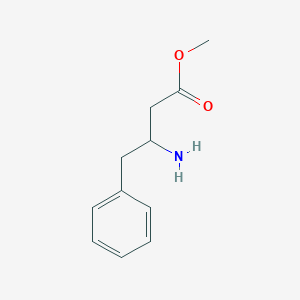
3-(6-Methylpyridin-2-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methylpyridin-2-yl)propanenitrile, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPN is a derivative of pyridine and is commonly used as a building block in the synthesis of various organic molecules.
Mechanism of Action
The mechanism of action of 3-(6-Methylpyridin-2-yl)propanenitrile is not well understood. However, it has been proposed that this compound may exert its biological activity through the inhibition of certain enzymes or proteins. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines such as MCF-7 and HepG2. It has also been found to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(6-Methylpyridin-2-yl)propanenitrile in lab experiments is its versatility as a building block in the synthesis of various organic molecules. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with caution and to follow proper safety protocols.
Future Directions
There are several future directions for the research on 3-(6-Methylpyridin-2-yl)propanenitrile. One area of interest is the development of new drugs that incorporate this compound as a building block. Another area of interest is the synthesis of new MOFs and coordination polymers using this compound as a ligand. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential toxicity in vivo.
Conclusion:
In conclusion, this compound is a versatile and important chemical compound that has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. Its synthesis method is efficient and reliable, and it has been extensively studied for its biological activity. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this important compound.
Synthesis Methods
The synthesis of 3-(6-Methylpyridin-2-yl)propanenitrile is a multi-step process that involves the reaction of 2-bromo-6-methylpyridine with acrylonitrile in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure this compound. This method has been widely used in the synthesis of this compound and has been found to be efficient and reliable.
Scientific Research Applications
3-(6-Methylpyridin-2-yl)propanenitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It has also been used as a building block in the synthesis of various drugs such as 2-aryl-4-quinolones and 2-arylbenzimidazoles.
In material science, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have been found to have potential applications in gas storage, catalysis, and drug delivery.
Properties
IUPAC Name |
3-(6-methylpyridin-2-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-8-4-2-5-9(11-8)6-3-7-10/h2,4-5H,3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRKKMZAPVPPMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B148627.png)

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B148632.png)
![2-[(2-Phenylethyl)thio]nicotinic acid](/img/structure/B148639.png)







![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)


